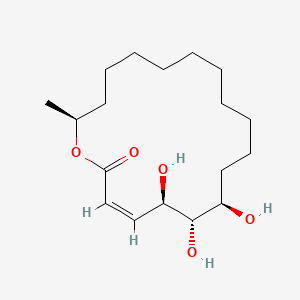

(+)-Aspicillin

Description

Historical Context of Macrolide Natural Product Discovery

The discovery and development of macrolide natural products constitute a significant chapter in the history of medicinal chemistry and drug discovery. These compounds, characterized by a large macrocyclic lactone ring, have been a rich source of therapeutic agents.

The journey of macrolide discovery began in the mid-20th century. A landmark event was the isolation of erythromycin (B1671065) in 1952 from the soil bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus). acs.orgnih.gov This discovery was a pivotal moment, as erythromycin became a widely used antibiotic, particularly for individuals with penicillin allergies. tandfonline.com The initial structural elucidation of these complex molecules was a formidable challenge for chemists of that era, relying on classical methods of chemical degradation and spectroscopic analysis. The term "macrolide" itself was proposed by Robert B. Woodward in 1950 to describe this class of compounds, highlighting the presence of the characteristic large lactone ring. acs.org Following erythromycin, numerous other macrolides were isolated from various microorganisms, primarily from the order Actinomycetales. doccheck.com The determination of their intricate stereochemistry was a significant undertaking, often requiring extensive use of techniques like X-ray crystallography once suitable crystals could be obtained. nih.gov

The complex, poly-stereogenic nature of macrolides has made them attractive yet challenging targets for total synthesis. The evolution of synthetic strategies for these molecules reflects the broader advancements in organic chemistry. Early efforts were often lengthy and linear. However, the development of new synthetic methodologies has enabled more efficient and convergent approaches.

A significant advancement has been the "naked carbon skeleton" strategy, which involves constructing the basic hydrocarbon framework of the macrolide first, followed by the stereoselective introduction of functional groups. acs.orgnih.gov This approach has been successfully applied to the total synthesis of (+)-Aspicillin. acs.orgnih.gov Key reactions that have revolutionized macrolide synthesis include:

Sharpless Asymmetric Dihydroxylation and Epoxidation: These methods allow for the highly enantioselective introduction of hydroxyl groups and epoxides, which are common structural motifs in macrolides. acs.orgnih.gov

Aldol (B89426) and Allylation Reactions: Modern stereocontrolled aldol and allylation reactions are crucial for building the carbon backbone with precise stereochemistry. acs.org

Macrolactonization Reactions: A variety of methods, such as the Yamaguchi and Corey-Nicolaou macrolactonizations, have been developed to efficiently close the large lactone ring, which is often a challenging step in the synthesis. tandfonline.com

More recently, fully synthetic routes have been developed that allow for the creation of novel macrolide analogues with diverse structures that are not accessible through traditional semi-synthesis from natural precursors like erythromycin. scienceopen.com These synthetic platforms provide a powerful tool for discovering new antibiotics with improved properties. scienceopen.com

Discovery and Initial Isolation of this compound

The discovery of this compound is a direct result of the exploration of lichen chemistry, a specialized area of natural product research.

This compound was first isolated from lichens of the genus Aspicilia. tandfonline.com Lichens are composite organisms arising from algae or cyanobacteria living among filaments of multiple fungi in a symbiotic relationship. documentsdelivered.com They are known to produce a diverse array of unique secondary metabolites. acs.orgnih.gov The genus Aspicilia consists of mostly crustose lichens that grow on rock in temperate and arctic habitats. acs.org

While the specific details of the original extraction by Huneck and colleagues require consulting the primary 1970 publication, general methodologies for extracting secondary metabolites from lichens typically involve the following steps:

Collection and Drying: The lichen thalli are collected and air-dried.

Grinding: The dried lichen material is ground to a fine powder to increase the surface area for extraction.

Solvent Extraction: The powdered lichen is soaked in an organic solvent, such as acetone (B3395972), methanol, or a mixture thereof, to dissolve the secondary metabolites. tandfonline.comnih.gov This process may be carried out at room temperature or with heating (e.g., using a Soxhlet apparatus). nih.gov

Filtration and Concentration: The solvent extract is filtered to remove the solid lichen material, and the solvent is then evaporated under reduced pressure to yield a crude extract.

Purification: The crude extract, which is a complex mixture of compounds, is then subjected to various chromatographic techniques, such as thin-layer chromatography (TLC) or column chromatography, to isolate the pure this compound.

The initial structural elucidation of this compound by its discoverers would have relied on the spectroscopic techniques available in 1970. This typically included:

Mass Spectrometry (MS): To determine the molecular weight and obtain information about the molecular formula.

Infrared (IR) Spectroscopy: To identify key functional groups, such as hydroxyl (-OH) and ester (lactone) carbonyl (C=O) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would have been used to determine the number and connectivity of hydrogen atoms in the molecule.

The definitive structure of this compound, including its absolute stereochemistry, was later confirmed through total synthesis. acs.org Multiple independent syntheses have since been reported, all of which have corroborated the originally proposed structure. acs.orgtandfonline.comacs.org The synthetic material was shown to be identical to the natural product based on a comparison of their physical and spectroscopic data (melting point, optical rotation, NMR, IR, and MS). acs.org

Chemical Classification and Structural Features of this compound

This compound is classified as a polyhydroxylated 18-membered macrolide. Its chemical structure is characterized by several key features.

| Property | Value |

| Molecular Formula | C₁₈H₃₂O₅ |

| Molecular Weight | 328.45 g/mol |

| Ring Size | 18-membered lactone |

| Key Functional Groups | Lactone (cyclic ester), Multiple hydroxyl groups |

The structure of this compound contains a large, 18-atom lactone ring. This macrocycle is substituted with several hydroxyl groups and an alkyl chain, which contribute to its specific chemical properties and stereochemistry. The presence of multiple stereocenters makes it a challenging target for asymmetric synthesis.

Definition as an 18-Membered Lichen Macrolide

This compound is classified as a polyhydroxylated 18-membered macrolide. researchgate.net Macrolides are a class of naturally occurring compounds characterized by a large macrocyclic lactone ring, which is a cyclic ester. In the case of this compound, this ring is composed of 18 atoms.

This particular macrolide is produced by lichens, which are composite organisms arising from algae or cyanobacteria living in a symbiotic relationship with a fungus. mdpi.comnih.gov Specifically, this compound has been isolated from lichen species of the genus Circinaria. researchgate.net The extraction of such secondary metabolites from lichens involves processes where the lichen material is dried, ground, and then soaked in a solvent like acetone to isolate the desired compounds. oregonstate.edu Lichens are known to produce over 1000 specialized secondary metabolites, many of which are unique to these organisms and possess interesting biological activities. nih.gov

Distinctive Stereochemical Elements and Chirality

The structure of this compound is characterized by multiple stereocenters, which imparts it with a specific three-dimensional shape, a property known as chirality. Chirality is a critical concept in chemistry, where a molecule and its mirror image are non-superimposable. nih.gov These non-superimposable mirror images are called enantiomers and can have markedly different biological activities.

The absolute stereochemistry of this compound has been unequivocally established through total synthesis. The total synthesis of a natural product involves its complete chemical construction from simple, commercially available starting materials. Such synthetic endeavors are crucial not only for confirming the proposed structure of a natural product but also for assigning the specific configuration of its chiral centers. nih.govnih.govchemrxiv.org The synthesis of this compound has been accomplished through various routes, with key steps often involving highly diastereoselective reactions to control the stereochemistry at each chiral center. nih.gov For instance, one synthesis approach utilized commercially available enantiopure propylene (B89431) oxide and D-(+)-gluconolactone as starting materials to ensure the correct stereochemical outcome. researchgate.net

Significance of this compound in Contemporary Chemical Biology Research

Natural products like this compound are pivotal in contemporary research, often serving as platforms for the development of new therapeutic agents. nih.govnih.govjbclinpharm.org The significance of this compound in chemical biology research is multifaceted.

Primarily, its complex and stereochemically rich structure makes it an attractive target for synthetic chemists to develop and showcase new synthetic methodologies. researchgate.netnih.gov The challenge of constructing the 18-membered ring and controlling its multiple stereocenters drives innovation in synthetic organic chemistry.

While the specific biological functions of this compound are still under investigation, polyhydroxylated macrolides as a class are generally recognized for their potential antibacterial and phytotoxic activities. researchgate.net The study of lichen-derived compounds has revealed a wide spectrum of biological activities, including antimicrobial, antioxidant, and anti-adhesive properties. oregonstate.eduresearchgate.netmdpi.com Research into the biological activity of compounds isolated from lichens has shown that they can be effective against various pathogenic microorganisms, suggesting their potential as a source for new antimicrobial agents. unimore.itmdpi.com Therefore, this compound is a promising candidate for further biological evaluation to uncover its potential therapeutic applications. The exploration of natural products remains a critical avenue in the search for new antibiotics to combat the growing challenge of antibiotic resistance. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₈H₃₄O₅ |

| Molar Mass | 346.46 g/mol |

| Class | 18-membered macrolide |

| Natural Source | Circinaria species (Lichen) |

| Key Structural Features | Polyhydroxylated, Macrocyclic lactone |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H32O5 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(3Z,5R,6S,7R,18S)-5,6,7-trihydroxy-18-methyl-1-oxacyclooctadec-3-en-2-one |

InChI |

InChI=1S/C18H32O5/c1-14-10-8-6-4-2-3-5-7-9-11-15(19)18(22)16(20)12-13-17(21)23-14/h12-16,18-20,22H,2-11H2,1H3/b13-12-/t14-,15+,16+,18-/m0/s1 |

InChI Key |

KECCBFYFEOTIBV-KYJIHFKRSA-N |

Isomeric SMILES |

C[C@H]1CCCCCCCCCC[C@H]([C@@H]([C@@H](/C=C\C(=O)O1)O)O)O |

Canonical SMILES |

CC1CCCCCCCCCCC(C(C(C=CC(=O)O1)O)O)O |

Origin of Product |

United States |

Advanced Chemical Synthesis of + Aspicilin

Foundational Total Synthesis Approaches

The initial forays into the total synthesis of (+)-Aspicillin were marked by both ingenuity and the inherent challenges of constructing a complex macrocyclic structure with precise stereochemical control. These early efforts laid the groundwork for more refined and efficient methodologies.

First-Generation Methodologies and Challenges

One of the earlier reported methods for the synthesis of this compound involved a photochemical approach. researchgate.net This strategy was notable for its use of a photolactonization as a key reaction to form the 18-membered ring and for the diastereoselective generation of the stereogenic centers at C(4), C(5), and C(6). researchgate.net However, this first-generation methodology was not without its difficulties. A key challenge was achieving high levels of stereocontrol, which necessitated further refinement of the photochemical process. researchgate.net Compared to a reference synthesis where all stereogenic centers were sourced from the chiral pool, the initial photochemical synthesis required improvements to enhance its stereoselectivity. researchgate.net

The primary challenges in these foundational syntheses centered on:

Macrocyclization: Effecting the closure of a large, 18-membered ring often presents challenges related to entropy and potential side reactions. The Yamaguchi macrolactonization has been a frequently employed and pivotal step in many synthetic routes to address this challenge. researchgate.net

Stereocontrol: The presence of multiple stereocenters in the this compound molecule demands highly stereoselective reactions to obtain the desired enantiomer. Early methods faced difficulties in achieving the required level of stereochemical purity.

Strategic Disconnections and Key Precursors

The retrosynthetic analysis of this compound reveals several logical disconnections that have guided the design of its total synthesis. The most common strategic bond cleavage is the ester linkage of the macrolide, leading to a linear hydroxy acid precursor. This disconnection simplifies the target to a more manageable acyclic chain.

| Synthetic Strategy | Key Precursors |

| Photochemical Synthesis | ortho-formyl benzoic acid derivatives researchgate.net |

| Asymmetric Total Synthesis | (3R,4R)-1,5-hexadiene-3,4-diol and (S)-propylene oxide researchgate.net |

| 'Chiron' Approach | Tartaric acid, D-Glucal researchgate.net |

Asymmetric Total Synthesis Strategies

To overcome the challenges of stereocontrol inherent in earlier approaches, chemists turned to asymmetric synthesis, which allows for the selective formation of a specific stereoisomer. Chiral pool approaches, in particular, have proven to be highly effective in the stereoselective construction of this compound.

Chiral Pool Approaches in Stereoselective Construction

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials in a synthesis. This approach allows for the direct incorporation of stereocenters from the starting material into the final target molecule, thereby simplifying the synthetic route and ensuring high stereochemical fidelity.

A successful strategy for the asymmetric total synthesis of this compound has involved the use of D-glucal, a derivative of the carbohydrate glucose, as a chiral building block. researchgate.net This approach leverages the inherent stereochemistry of the carbohydrate to construct a key fragment of the macrolide.

The synthesis utilizing D-glucal typically involves the preparation of a 2-deoxysugar from a protected glycal. researchgate.net This carbohydrate-based fragment is then coupled with another chiral fragment, often a long-chain alcohol, through an esterification reaction, such as the Yamaguchi esterification. researchgate.net The final key step to form the macrocycle is typically a ring-closing metathesis reaction. researchgate.net

Another powerful chiron-based approach to the total synthesis of this compound utilizes tartaric acid, a readily available and inexpensive chiral molecule. researchgate.net This strategy is a prime example of an enantiospecific formal total synthesis. researchgate.net

A key feature of this synthesis is the desymmetrization of a derivative of tartaric acid, such as the bis-dimethyl amide. researchgate.net This step is crucial for creating a non-symmetrical intermediate that can be further elaborated into the target molecule. The synthesis then proceeds through several steps, with the pivotal reactions being an olefin cross-metathesis and a Yamaguchi macrolactonization to close the 18-membered ring. researchgate.net This approach provides an elegant and efficient route to this compound, showcasing the power of using readily available chiral synthons.

De Novo Asymmetric Syntheses

The creation of specific stereocenters from non-chiral starting materials is a cornerstone of modern organic synthesis. For a molecule with multiple chiral centers like this compound, de novo asymmetric methods are essential for achieving high stereochemical purity in the final product.

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely employed method for the enantioselective synthesis of vicinal diols from prochiral alkenes. mdpi.comwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the oxidation of an alkene to one of its two enantiotopic faces. wikipedia.orgnih.gov The choice between the dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derived ligands determines which enantiomer of the diol is formed. wikipedia.org

In the context of synthesizing complex macrolides, SAD is invaluable for establishing key stereocenters in the carbon backbone. The reaction is known for its high degree of enantioselectivity and its ability to react with a wide variety of alkene substitution patterns. wikipedia.org The resulting vicinal diols are versatile intermediates that can be further elaborated into other functional groups necessary for the completion of the synthesis. mdpi.com The reaction mechanism involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate that, upon hydrolysis, yields the diol. wikipedia.org Stoichiometric reoxidants like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide are used to regenerate the osmium tetroxide catalyst, making it a catalytic process. wikipedia.org

| Reagent/Catalyst | Role in Sharpless Asymmetric Dihydroxylation |

| Osmium Tetroxide (OsO₄) | Primary oxidizing agent that adds across the double bond. |

| Chiral Ligand (e.g., (DHQ)₂PHAL) | Controls the stereochemical outcome of the dihydroxylation. |

| Stoichiometric Oxidant (e.g., K₃Fe(CN)₆) | Regenerates the osmium tetroxide catalyst. |

| Additive (e.g., Methanesulfonamide) | Can enhance the reaction rate and turnover of the catalyst. wikipedia.org |

Stereocontrolled epoxidation of alkenes is another critical strategy for introducing chirality into a molecule. The resulting epoxide, a three-membered cyclic ether, is a highly useful synthetic intermediate due to its susceptibility to ring-opening reactions by a variety of nucleophiles, allowing for the installation of diverse functionalities with well-defined stereochemistry. mdpi.com

In the synthesis of complex molecules, directed epoxidation reactions are often employed. For instance, the presence of a nearby hydroxyl group can direct the epoxidizing agent to a specific face of the alkene, resulting in high diastereoselectivity. The Sharpless-Katsuki epoxidation is a renowned example of an enantioselective epoxidation of allylic alcohols.

Furthermore, the development of chiral catalysts for the epoxidation of unfunctionalized alkenes has broadened the scope of this transformation. These methods allow for the creation of chiral epoxides from simple alkene precursors, which can then be incorporated into the growing carbon chain of a natural product like this compound. The stereospecificity of the subsequent epoxide ring-opening reactions is a key advantage, as it allows the stereochemistry of the epoxide to be directly translated into the stereochemistry of the product. mdpi.com

Convergent Synthesis Methodologies

The coupling of enyne intermediates represents a powerful convergent strategy for the formation of complex carbon skeletons. This methodology involves the reaction of a terminal alkyne with an alkene, often catalyzed by a transition metal such as ruthenium, to form a 1,4-diene system. nih.gov This reaction is particularly useful in the synthesis of macrolides as it allows for the connection of two elaborate fragments with the concurrent formation of a diene moiety that can be further functionalized.

A notable application of this strategy is the ruthenium-catalyzed alkene-alkyne coupling, which has been demonstrated to be highly chemo- and regioselective. nih.gov This approach allows for the union of complex fragments, such as those that could be precursors to different sections of the this compound macrocycle, in a highly efficient manner.

The Wittig reaction is a fundamental transformation in organic synthesis that allows for the preparation of an alkene from an aldehyde or ketone and a phosphonium (B103445) ylide. researchgate.netmasterorganicchemistry.com This reaction is particularly significant in the synthesis of macrolides, where it can be employed for the formation of the carbon-carbon double bond within the macrocyclic ring. researchgate.netmdpi.com

Ring-Closing Metathesis (RCM) has emerged as one of the most powerful and versatile methods for the synthesis of macrocyclic compounds, including macrolides. researchgate.netrsc.org This reaction employs transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to facilitate the intramolecular coupling of two terminal alkenes, resulting in the formation of a cyclic alkene and the release of volatile ethylene. researchgate.netnih.gov

Photochemical Rearrangement and Photolactonization in Synthesis

Photochemical reactions, particularly those involving rearrangements and lactonizations, have been explored as key strategies in the synthesis of complex molecules like aspicilin (B1241577). A notable example, although directed at the synthesis of the enantiomer, (-)-aspicilin, highlights the utility of a photochemical rearrangement of an α,β-epoxy diazomethyl ketone. This transformation serves as a crucial step in forming a 4-hydroxyalkenoate, a key structural motif of the aspicilin backbone. researchgate.net This type of reaction leverages the reactivity of photochemically generated intermediates to forge specific carbon-oxygen bonds and set stereocenters, which can be a powerful tool in macrolide synthesis.

While direct photolactonization of a seco-acid to form the macrocyclic ring of this compound has been a conceptual strategy, specific and detailed examples in the literature of its successful application in a completed total synthesis remain less common compared to other cyclization methods. The principle involves the light-induced intramolecular esterification of a hydroxy acid. However, challenges such as controlling the regioselectivity and stereoselectivity, as well as achieving high yields for large ring formation, often lead chemists to favor other macrocyclization techniques.

Modern Synthetic Advancements and Methodological Innovations

Application of Metal-Catalyzed Coupling Reactions

While a comprehensive review of all synthetic routes is beyond the present scope, the strategic use of metal-catalyzed coupling reactions is a hallmark of modern organic synthesis and has been applied to fragments of aspicilin-like structures. For instance, the Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of macrolide synthesis, such reactions can be employed for the coupling of key fragments or for the introduction of side chains.

Although a specific, published total synthesis of this compound detailing a Tsuji-Trost reaction as a key step for the main carbon skeleton assembly is not prominently featured in primary literature, the principles of palladium-catalyzed cross-coupling are foundational. These reactions, including Suzuki, Stille, and Heck couplings, are instrumental in creating the carbon-carbon bonds necessary to assemble the complex carbon chain of this compound from smaller, more readily available building blocks. For example, the synthesis of an enyne intermediate, a precursor to the macrolide, has been achieved through the coupling of an alkyne with a vinyl iodide, a transformation often facilitated by a palladium catalyst. researchgate.net

Considerations for Overall Yield and Step Efficiency

Below is a table summarizing the efficiency of selected total syntheses of this compound:

| Synthetic Strategy | Number of Steps | Overall Yield (%) | Key Reactions |

| "Naked Carbon Skeleton" Approach | 14 | 11 | Sharpless Asymmetric Dihydroxylation |

| Chiral Building Block Approach | 19 | 4.3 | Enzymatic Reduction, Sharpless Asymmetric Dihydroxylation |

| Convergent Synthesis via Allylstannane Addition | 18 | 10 | Diastereoselective Allylation |

| Alkyne-Based Approach | Not specified | Not specified | Sharpless Asymmetric Dihydroxylation, Yamaguchi Macrolactonization |

Biosynthetic Investigations of + Aspicilin

Proposed Biosynthetic Pathway Elucidation

Understanding the biosynthetic pathway of a natural product is fundamental to appreciating its origin and for harnessing its potential through synthetic biology. For (+)-aspicillin, the proposed pathway is rooted in the well-established principles of polyketide synthesis.

The molecular architecture of this compound strongly suggests it is a polyketide, a large and diverse class of secondary metabolites produced by bacteria, fungi, and plants. plos.orgnih.gov Polyketides are synthesized through the repetitive condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process that mirrors fatty acid synthesis. plos.org The biosynthesis is catalyzed by large, multidomain enzymes known as polyketide synthases (PKSs). plos.organr.fr

The hypothesis for this compound is that its carbon backbone is assembled by a Type I PKS, which is common in fungi. nih.gov This type of PKS consists of a single, large polypeptide chain with multiple catalytic domains organized into modules. plos.org Each module is responsible for one cycle of chain extension, adding a two-carbon unit (from malonyl-CoA) to the growing polyketide chain. The linear polyketide chain, once assembled on the PKS, undergoes a series of modifications and is ultimately released, often through cyclization, to form the final macrolactone structure. The structural features of this compound, including its 18-membered ring and specific pattern of oxygenation, are characteristic hallmarks of a molecule derived from a Type I PKS pathway.

To empirically validate the polyketide origin of this compound and to delineate the specific starter and extender units used in its assembly, precursor incorporation studies would be essential. While specific studies on this compound are not extensively reported, a hypothetical experiment can be proposed based on established methodologies.

This experimental approach involves feeding the aspicilin-producing lichen culture with isotopically labeled precursors, such as ¹³C-labeled acetate (B1210297) or propionate. The labeled precursors are assimilated by the organism and incorporated into the (+)-aspicilin molecule. The resulting labeled natural product is then isolated and analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). The pattern of isotopic labeling in the final structure provides direct evidence of which precursors were used and where they were incorporated, confirming the polyketide assembly line logic.

Table 1: Hypothetical Precursor Incorporation Study for this compound

| Step | Description | Expected Outcome |

| 1. Culture Preparation | A culture of an aspicilin-producing lichen mycobiont (e.g., from Aspicilia cinerea) is established in a suitable growth medium. | Healthy, metabolically active fungal culture capable of producing (+)-aspicilin. |

| 2. Precursor Feeding | The culture is supplemented with ¹³C-labeled sodium acetate ([1-¹³C]acetate, [2-¹³C]acetate, or [1,2-¹³C]acetate). | The labeled acetate is taken up by the fungus and converted into acetyl-CoA and malonyl-CoA, the building blocks for polyketide synthesis. |

| 3. Fermentation & Isolation | The culture is allowed to grow for a period, after which this compound is extracted and purified from the mycelium and/or broth. | Isolation of purified this compound containing incorporated ¹³C isotopes. |

| 4. Structural Analysis | The purified, labeled this compound is analyzed by ¹³C-NMR spectroscopy. | The ¹³C-NMR spectrum will show enhanced signals for the carbon atoms derived from the labeled acetate, revealing the pattern of polyketide chain assembly. |

Enzymatic Machinery and Gene Cluster Identification

The biosynthesis of a complex molecule like this compound is orchestrated by a dedicated set of enzymes encoded by genes typically clustered together on the chromosome. researchgate.net Identifying this enzymatic machinery is key to understanding and potentially re-engineering the pathway.

The central enzyme in aspicilin (B1241577) biosynthesis is predicted to be a Type I Polyketide Synthase (PKS). nih.gov These are massive, multifunctional enzymes that act as a molecular assembly line. anr.fr The PKS responsible for aspicilin would contain a series of domains, each with a specific catalytic function.

A minimal PKS module consists of a ketosynthase (KS) domain, an acyltransferase (AT) domain, and an acyl carrier protein (ACP) domain. plos.orgnih.gov The KS domain catalyzes the carbon-carbon bond-forming condensation step. The AT domain selects the correct building block (malonyl-CoA) and attaches it to the ACP. The ACP domain tethers the growing polyketide chain via a phosphopantetheine arm. anr.fr The iterative action of these domains builds the polyketide backbone. For this compound, an iterative Type I PKS is the most likely candidate, using a single set of domains multiple times to construct the nonaketide (C18) chain.

The nascent polyketide chain synthesized by the PKS is often chemically reactive and must be modified by a suite of accessory enzymes to yield the final, stable natural product. plos.org These enzymes are typically encoded by genes located within the same gene cluster as the PKS. For (+)-aspicilin, the key modifications include reduction of ketone groups and cyclization.

Ketoreductase (KR): These domains or discrete enzymes reduce specific keto groups on the polyketide chain to hydroxyl groups, using NADPH as a cofactor. The stereochemistry of the resulting hydroxyl groups in this compound is dictated by the specific KR enzymes involved.

Dehydratase (DH): Following reduction by a KR, a DH domain can eliminate water to form a carbon-carbon double bond.

Thioesterase (TE) / Cyclase: The final step in the synthesis is the release of the completed polyketide chain from the PKS. In the case of macrocyclic lactones like aspicilin, this is typically accomplished by a thioesterase (TE) domain, which catalyzes an intramolecular esterification reaction (macrolactonization) between the C-terminal thioester and a distal hydroxyl group on the chain, thereby forming the 18-membered ring.

Table 2: Putative Enzymes in the this compound Biosynthetic Gene Cluster

| Enzyme/Domain | Abbreviation | Proposed Function in this compound Biosynthesis |

| Polyketide Synthase | PKS | Iteratively catalyzes the condensation of one acetyl-CoA (starter) and eight malonyl-CoA (extender) units to form the C18 linear polyketide precursor. |

| Ketoreductase | KR | Regioselectively reduces specific keto groups along the polyketide backbone to form hydroxyl groups. |

| Dehydratase | DH | Selectively removes hydroxyl groups to form carbon-carbon double bonds. |

| Thioesterase/Cyclase | TE | Catalyzes the release of the full-length polyketide chain from the PKS via intramolecular cyclization, forming the 18-membered macrolactone ring. |

Genomic Mining for Aspicilin Biosynthetic Gene Clusters (BGCs)

With the advent of next-generation sequencing, it is now possible to identify the genetic blueprint for natural product biosynthesis directly from an organism's genome. frontiersin.org This approach, known as genome mining, is a powerful tool for discovering novel biosynthetic pathways. frontiersin.orgnih.gov

The process involves sequencing the genome of an aspicilin-producing organism, such as the fungal symbiont of Aspicilia. The genomic data is then analyzed with specialized bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), which are designed to detect Biosynthetic Gene Clusters (BGCs). frontiersin.org These tools identify the characteristic sequences of key biosynthetic genes, such as PKSs, and the surrounding accessory genes. researchgate.net

By searching for Type I PKS genes in the genome of the lichen fungus, researchers can pinpoint the putative aspicilin BGC. Comparing this cluster to known BGCs in public databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster) can help predict the function of each gene and the structure of the resulting molecule. frontiersin.org The identification of the aspicilin BGC is the first step toward heterologous expression, where the entire gene cluster is transferred to a more tractable host organism (like Aspergillus nidulans) for sustainable production and for detailed enzymatic studies. researchgate.net This strategy bypasses the challenges associated with the slow growth of lichens and enables the production of aspicilin and potentially novel analogues through genetic engineering. mdpi.com

Directed Biosynthesis and Mutasynthesis Approaches in the Study of this compound

The pursuit of novel bioactive compounds has led researchers to explore methods that combine chemical synthesis with the biosynthetic machinery of microorganisms. Directed biosynthesis and mutasynthesis are powerful strategies that leverage the inherent enzymatic pathways of an organism to produce analogs of a natural product. While extensive research has been conducted on the total synthesis of (+)-aspicilin, the application of these biosynthetic engineering techniques to this specific macrolide is not as widely documented. However, the principles established from studies on other polyketides provide a clear framework for how (+)-aspicilin diversification could be achieved.

Precursor-Directed Biosynthesis for Analog Generation

Precursor-directed biosynthesis is a technique that involves feeding synthetic, unnatural precursors to a microorganism that naturally produces the compound of interest. The microbial enzymes, if they have a degree of substrate flexibility, may incorporate these artificial building blocks into the biosynthetic pathway, resulting in the formation of novel analogs. This approach is particularly suited for polyketides like (+)-aspicilin, where the polyketide synthase (PKS) machinery assembles the carbon backbone from simple acyl-CoA units.

The general principle of precursor-directed biosynthesis involves:

Identifying the natural precursors of the target molecule.

Synthesizing analogs of these precursors.

Administering these analogs to the culture of the producing organism.

Isolating and characterizing any new compounds formed.

In the context of other complex natural products, such as the antibiotic asperlicin (B1663381) produced by Aspergillus alliaceus, this method has been successfully employed. Researchers fed analogs of the natural precursors, tryptophan and leucine, to generate a library of 25 new asperlicin derivatives. nih.gov This demonstrates the potential of using precursor-directed biosynthesis to create structural diversity.

For (+)-aspicilin, which is a polyketide, the producing organism, the lichen Aspicilia gibbosa or its isolated mycobiont, could theoretically be fed with synthetic analogs of the short-chain carboxylic acid extender units that make up its backbone. The success of this approach would hinge on the substrate tolerance of the (+)-aspicilin polyketide synthase. While specific studies on feeding precursor analogs to Aspicilia gibbosa for aspicilin derivatization are not prominent in the literature, the method remains a viable and attractive strategy for generating novel macrolides with potentially altered biological activities. The challenges in applying this technique to lichen-derived compounds often lie in the slow growth of the organisms and the difficulties in culturing the mycobiont independently. mdpi.comnih.gov

Genetic Engineering of Producing Organisms for Diversification

Genetic engineering offers a more targeted approach to diversifying natural products by directly manipulating the genes responsible for their biosynthesis. nih.gov This strategy, often referred to as combinatorial biosynthesis, can involve the modification of polyketide synthase (PKS) genes to alter the structure of the final product. nih.gov Mutasynthesis is a related technique that combines genetic modification with precursor feeding. researchgate.net In a typical mutasynthesis experiment, a gene responsible for the synthesis of a specific precursor is deleted. The resulting mutant is unable to produce the natural product unless the missing precursor, or an analog of it, is supplied externally. nih.gov

The key steps in the genetic engineering of a producing organism for diversification include:

Identifying and sequencing the biosynthetic gene cluster for the target compound.

Creating targeted mutations, such as gene knockouts or domain swaps, within the PKS genes.

Expressing the modified genes in a suitable host.

Analyzing the metabolites produced by the engineered strain.

The manipulation of PKS genes can lead to a variety of structural modifications. researchgate.net For instance, altering the acyltransferase (AT) domain can change the type of extender unit incorporated into the polyketide chain. Modifying the ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains can alter the degree of reduction at specific positions. The number of modules in the PKS determines the length of the polyketide chain, and deleting or adding modules can result in smaller or larger macrolide rings. sciepublish.com

While the biosynthetic gene cluster for (+)-aspicilin has not been explicitly detailed in the readily available literature, the general principles of PKS manipulation are well-established from studies on other polyketides like erythromycin (B1671065). acs.org The application of these techniques to the (+)-aspicilin pathway could yield a diverse array of novel macrolides. However, significant technical hurdles exist, particularly in the genetic manipulation of lichen-forming fungi, which are not as tractable as many bacteria and other fungi used in industrial biotechnology. scribd.com The development of efficient transformation systems for lichen mycobionts is a critical area of ongoing research that could unlock the potential of genetic engineering for the diversification of lichen-derived natural products like (+)-aspicilin. nih.gov

Pre Clinical Biological Activity and Mechanistic Insights of + Aspicilin

In Vitro Evaluation of Biological Activities

Recent research has explored the potential of (+)-Aspicillin as an antiproliferative agent. Studies have demonstrated its inhibitory effects on the proliferation of several human cancer cell lines. Specifically, in vitro evaluations have shown that this compound exhibits promising inhibitory activity against A549 (human lung carcinoma), HeLa (human cervical cancer), and MCF7 (human breast adenocarcinoma) cell lines. nih.gov

Interestingly, the cytotoxic effects of this compound appear to be selective. The same studies that reported its activity against A549, HeLa, and MCF7 cells also found no significant cytotoxicity towards Neuro2a (mouse neuroblastoma) and MDA-MB-231 (human breast adenocarcinoma) cell lines. nih.gov This suggests a degree of selectivity in its antiproliferative action.

Table 1: In Vitro Antiproliferative Activity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Activity |

| A549 | Human Lung Carcinoma | Inhibitory activity on proliferation nih.gov |

| HeLa | Human Cervical Cancer | Inhibitory activity on proliferation nih.gov |

| MCF7 | Human Breast Adenocarcinoma | Inhibitory activity on proliferation nih.gov |

| Neuro2a | Mouse Neuroblastoma | No significant cytotoxicity nih.gov |

| MDA-MB-231 | Human Breast Adenocarcinoma | No significant cytotoxicity nih.gov |

The potential of this compound as an antimicrobial agent has also been investigated in pre-clinical studies.

Based on available pre-clinical data, this compound has not demonstrated significant potential as an antibacterial agent. nih.gov Studies evaluating its efficacy against various bacteria did not find notable inhibitory activity.

Similar to its antibacterial profile, pre-clinical evaluations of this compound have indicated a lack of significant antifungal properties. nih.gov

Table 2: Summary of Pre-clinical Antimicrobial Spectrum of this compound

| Antimicrobial Class | Finding |

| Antibacterial | No potential activity found nih.gov |

| Antifungal | No potential activity found nih.gov |

Antimicrobial Spectrum and Efficacy (Pre-clinical)

Molecular Mechanism of Action Studies

The precise molecular mechanisms underlying the observed biological activities of this compound are not yet fully elucidated. While its antiproliferative effects suggest interaction with specific cellular targets, these have not been definitively identified in the available scientific literature.

Specifically, regarding its potential as an antitubercular agent, there is currently no published research directly linking this compound to the inhibition of Antigen 85C (Ag85C), a key enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Although Ag85C is a validated target for other antitubercular compounds, the interaction of this compound with this enzyme has not been reported. Further research is required to identify and validate the specific molecular targets of this compound to understand the basis of its selective antiproliferative effects.

Cellular Pathway Perturbations

The analysis of how a compound like this compound perturbs cellular pathways is crucial to understanding its mechanism of action. This typically involves treating cells with the compound and observing the subsequent changes in various signaling and metabolic pathways. Methods such as gene expression profiling and phosphoproteomics can reveal which pathways are significantly affected.

Interactions with Biomolecules (e.g., proteins, lipids)

The biological activity of a compound is fundamentally determined by its interactions with biomolecules. For many antibiotics, the primary targets are proteins involved in essential bacterial processes like cell wall synthesis or protein translation. nih.gov For instance, penicillin-binding proteins (PBPs) are common targets for β-lactam antibiotics. nih.gov The interaction with lipids is also a key aspect, as it can influence how a compound crosses the cell membrane and reaches intracellular targets. numberanalytics.com

Currently, there is a lack of specific published data on the direct interactions of this compound with proteins or lipids. Elucidating these interactions would be a critical step in characterizing its molecular mechanism of action.

| Biomolecule Target | Interaction Details | Supporting Evidence |

| Proteins | Data not available | Not applicable |

| Lipids | Data not available | Not applicable |

The table above is illustrative of the type of data that would be generated from biomolecular interaction studies. Currently, no specific data for this compound is available.

In Vivo (Non-Human) Biological Studies

In vivo studies in non-human models are essential for evaluating the efficacy and pharmacological properties of a new compound in a whole-organism context. nih.govimperial.ac.uknumberanalytics.com These studies bridge the gap between in vitro activity and potential clinical use.

Evaluation in Pre-clinical Animal Models of Disease (if applicable)

Pre-clinical animal models of disease are used to assess whether a compound has a therapeutic effect in a living system that mimics a human disease. mdpi.comfrontiersin.org For an antimicrobial agent, this would typically involve inducing a bacterial infection in an animal model and then administering the compound to determine its ability to clear the infection. nih.govnih.gov

There are no publicly available reports of this compound being evaluated in preclinical animal models for any specific disease. Such studies would be required to establish its potential as a therapeutic agent.

| Animal Model | Disease | Outcome | Reference |

| Data not available | Data not available | Data not available | Not applicable |

This table illustrates how data from preclinical animal models would be presented. No such data is currently available for this compound.

Pharmacological Profile in Animal Models (mechanistic focus)

The pharmacological profiling in animal models focuses on understanding how the compound behaves in the body, including its absorption, distribution, metabolism, and excretion (ADME), as well as its on-target and off-target effects. This provides a mechanistic understanding of the drug's action in a complex biological system. numberanalytics.commsdvetmanual.com

Specific data on the pharmacological profile of this compound in animal models, with a focus on its mechanism of action, has not been reported in the available scientific literature.

Isolation and Purification Techniques

The initial steps in this compound research involve its separation from the complex mixture of compounds present in its natural source, typically lichens. This process requires robust extraction and purification methods to yield the compound in a highly pure form suitable for structural analysis and further investigation.

Chromatography is a cornerstone technique for the separation and purification of natural products. rroij.com High-Performance Liquid Chromatography (HPLC) is a principal method used in this context, valued for its high resolution and efficiency in separating components of a mixture. rroij.commdpi.com In the context of isolating macrolides like this compound, preparative HPLC is employed to separate the target compound from closely related impurities, yielding a high-purity sample. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hybrid techniques that couple the separation power of HPLC with the detection and identification capabilities of mass spectrometry. nih.govnih.gov While LC-MS is primarily an analytical tool, its application in the purification workflow allows for the rapid identification of fractions containing the desired compound, thereby streamlining the isolation process. rsc.orgwaters.com The method is particularly advantageous for analyzing complex matrices and has been widely applied to various classes of antibiotics. nih.govmdpi.com The separation is typically achieved on a reverse-phase column, where compounds are eluted based on their polarity. rsc.org

The journey to pure this compound begins with its extraction from the host organism. This process involves the use of solvents to draw out the desired chemical constituents from the raw biological material. rroij.comnih.gov Common methods include solvent extraction techniques like maceration or Soxhlet extraction, where organic solvents are used to create a crude extract. rroij.comnih.gov

Following the initial extraction, the resulting crude mixture is subjected to fractionation. nih.gov This step aims to simplify the complex extract into fractions with a smaller number of compounds. nih.gov Liquid-liquid extraction is a common first step, partitioning compounds between two immiscible liquid phases based on their relative solubility. Further separation is often achieved using column chromatography with stationary phases like silica (B1680970) gel. frontiersin.org In this process, solvents of increasing polarity are used to elute compounds, separating them based on their affinity for the stationary phase. frontiersin.org Often, the isolation process is guided by bioassays in a strategy known as activity-guided fractionation, which helps to track and isolate the specific bioactive compound of interest. anu.edu.au

Qualitative and Quantitative Analysis

Once this compound is isolated, a combination of spectroscopic techniques is employed to confirm its identity and structure. These methods provide detailed information on the molecular formula, connectivity of atoms, and three-dimensional arrangement of the molecule. Accurately identifying a compound's structure requires both qualitative and quantitative assessments. nih.gov

Spectroscopy is the primary means of elucidating the structure of an unknown organic molecule. rroij.com Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural confirmation of compounds like this compound. rroij.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds in solution. springernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for structural elucidation. springernature.com

¹H NMR Spectroscopy: Provides information about the number and chemical environment of hydrogen atoms in the molecule. The chemical shift, integration, and coupling patterns of the signals reveal the types of protons present and their proximity to one another. High-resolution ¹H NMR has been extensively used to characterize various beta-lactam antibiotics and their metabolites. nih.govnih.gov

¹³C NMR Spectroscopy: Reveals the number and types of carbon atoms in the molecule, indicating the presence of functional groups such as carbonyls, alkenes, and alkyl chains.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons. These experiments are crucial for assembling the molecular skeleton and have been used to explore the stereoselection in the synthesis of this compound. researchgate.net

The following table summarizes representative NMR data for key structural motifs found in macrolides similar to this compound.

| Structural Feature | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | - | 170-175 |

| Alkene (C=C-H) | 5.0-6.5 | 120-140 |

| Carbinol (CH-O) | 3.5-4.5 | 60-80 |

| Methylene (CH₂) | 1.2-2.5 | 20-40 |

| Methyl (CH₃) | 0.8-1.5 | 10-25 |

Note: The specific chemical shifts for this compound would require experimental determination.

Mass Spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. github.io It provides the exact molecular weight and is instrumental in determining the elemental composition of a compound. rroij.com

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can determine the mass of the parent ion with high accuracy, allowing for the confident assignment of a molecular formula. waters.com Electrospray ionization (ESI) is a common soft ionization technique that generates protonated molecules, such as [M+H]⁺, with minimal fragmentation. waters.comresearchgate.net

Tandem mass spectrometry (MS/MS) involves the fragmentation of the selected parent ion. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, which is invaluable for confirming the identity of known compounds or elucidating the structure of new ones. mdpi.comnih.gov This technique is widely used for the qualitative and quantitative analysis of antibiotics in various samples. mdpi.comresearchgate.netnih.gov

The table below details the expected mass spectrometric data for this compound based on its known chemical structure.

| Ion Type | Description | Expected m/z for this compound (C₁₈H₃₂O₅) |

| [M+H]⁺ | Protonated Molecule | 345.2277 |

| [M+Na]⁺ | Sodium Adduct | 367.2096 |

| [M+K]⁺ | Potassium Adduct | 383.1835 |

| [M-H₂O+H]⁺ | Fragment ion (Loss of water) | 327.2171 |

Note: The molecular formula for this compound is C₁₈H₃₂O₅, resulting in a monoisotopic mass of 344.2250 Da. The m/z values are calculated based on this mass.

Analytical Methodologies for + Aspicillin Research

Spectroscopic and Chromatographic Methods

Infrared (IR) spectroscopy is a valuable technique for the identification of this compound by analyzing the vibrations of its molecular bonds. psu.edu Fourier-transform infrared (FT-IR) spectroscopy, in particular, offers a rapid and sensitive method for quantitative analysis, often by preparing the sample as a potassium bromide (KBr) pellet to avoid the use of organic solvents. psu.edusapub.org The analysis focuses on characteristic absorption bands corresponding to the functional groups within the molecule. psu.edu For instance, a validated FT-IR method for quantifying Ampicillin (B1664943) sodium in powder for injection utilized the carbonyl band region between 1800 and 1700 cm⁻¹. psu.edusapub.org

Key characteristic absorption bands for this compound (as ampicillin sodium) have been identified across the infrared spectrum. researchgate.net These bands confirm the presence of its core structural features, including the carboxylic acid, amine groups, and aromatic rings. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| 3450–3500 | Amine groups (N-H) | researchgate.net |

| 3200–3250 | Carboxylic acid (O-H) | researchgate.net |

| 2000–2100 | S-C bond tension | researchgate.net |

| 1750–1800 | Carbonyl group (C=O) | psu.eduresearchgate.net |

| 1600–1650 | Aromatic C=C bond | researchgate.net |

The robustness of the FT-IR method has been demonstrated through validation studies, which showed that minor variations in parameters like pellet weight or KBr brand did not significantly affect the results, with relative standard deviation (R.S.D.) values remaining below 2%. psu.edu

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com It is widely used for the quantitative analysis of compounds, including this compound, in various samples. technologynetworks.comrsc.org The principle relies on the promotion of electrons to a higher energy state upon absorbing light of a specific wavelength. technologynetworks.com The wavelength of maximum absorbance (λmax) is a key characteristic used for identification and quantification. libretexts.org

For this compound, several UV detection wavelengths have been employed depending on the analytical method and sample matrix. In High-Performance Liquid Chromatography (HPLC) systems, detection is commonly performed at wavelengths such as 210 nm, 220 nm, or 254 nm. nih.govnih.govrsc.orgijrpc.com

A specific spectrophotometric method involves the degradation of this compound under alkaline conditions and subsequent complexation with Nickel (II) ions. rsc.org This complex exhibits a characteristic absorption peak at a λmax of 269 nm. rsc.org This method demonstrated good linearity over a concentration range of 17.47–69.88 μg/mL, with a detection limit of 0.52 μg/mL. rsc.org

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are the most utilized strategies for the determination of this compound due to their high specificity, sensitivity, and efficiency. ijrpc.com These methods can be coupled with various detectors, most commonly UV or Mass Spectrometry (MS), for precise quantification. ijrpc.comrti.org

HPLC with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method for quantifying this compound. nih.gov The method typically involves a reversed-phase C18 column for separation. nih.govnih.govijrpc.com Validation studies have confirmed that these methods are linear, accurate, and precise for routine analysis. nih.govijrpc.com For example, one method demonstrated linearity over a concentration range of 0.02–15 μg/mL with a limit of detection (LOD) of 0.02 μg/mL. ijrpc.com Another study established a linear range of 2–128 mg/L, which is suitable for therapeutic drug monitoring. nih.govnih.gov

Table 2: Examples of HPLC-UV Method Parameters for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Phenomenex C-18 (50 × 4.6 mm, 3 μm) ijrpc.com | C18 reversed-phase nih.govnih.gov | RP C18 rsc.org |

| Mobile Phase | Water (0.1% acetic acid):Acetonitrile (80:20 v/v) ijrpc.com | Gradient elution nih.govnih.gov | 0.05 M SDS, 5% 1-propanol, 0.3% TEA in 0.02 M phosphoric acid (pH 5) rsc.org |

| Flow Rate | 1.0 mL/min ijrpc.com | Not specified | 1.0 mL/min rsc.org |

| Detection (UV) | 254 nm ijrpc.com | 210 nm nih.gov | 220 nm rsc.org |

| Linear Range | 0.02 – 15 μg/mL ijrpc.com | 2 – 128 mg/L nih.govnih.gov | 0.4 – 20 μg/mL rsc.org |

| LOD / LOQ | LOD: 0.02 μg/mL; LOQ: 0.066 μg/mL ijrpc.com | LLOQ: 2 mg/L nih.gov | Not specified |

HPLC with Mass Spectrometry Detection (HPLC-MS)

Coupling HPLC with mass spectrometry provides enhanced selectivity and sensitivity, allowing for both quantification and structural confirmation of this compound. waters.comnih.gov HPLC-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI/MS/MS) is a powerful technique used for analyzing residues in complex matrices like chicken tissues. nih.gov These methods can effectively eliminate matrix interference and lower detection limits. nih.gov

Using a single quadrupole mass spectrometer, "in-source" collision-induced dissociation can produce characteristic fragmentation spectra. waters.com For this compound, the protonated molecular ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 350. waters.com By monitoring for this parent ion and its characteristic fragment ions, confirmation of identity is achieved with high confidence. waters.com Such methods have achieved limits of detection as low as 16.5 pg on-column. waters.com Another study reported a detection limit of 100 ppb for a mixture of β-lactam antibiotics, including ampicillin, in bovine milk. rti.org

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical method for the rapid and sensitive quantification of this compound in various samples, including milk, eggs, and muscle tissue. assaygenie.comelabscience.comkrishgen.com The most common format is the competitive ELISA. assaygenie.comkrishgen.com In this setup, this compound in the sample competes with a known amount of antigen coated on the microtiter plate for binding to a limited amount of specific antibody. assaygenie.comkrishgen.com The resulting signal is inversely proportional to the concentration of this compound in the sample. assaygenie.com

Commercial ELISA kits offer a simple and fast alternative to instrumental methods like HPLC, making them suitable for screening large numbers of samples. elabscience.comkrishgen.com These kits are known for their high sensitivity, with detection limits often in the parts-per-billion (ppb) range. assaygenie.comelabscience.com

Table 3: Performance Characteristics of Commercial this compound ELISA Kits

| Sample Matrix | Detection Limit (LOD) | Assay Principle | Reference |

|---|---|---|---|

| Raw Milk | 1 - 2 ppb | Competitive ELISA | elabscience.comabnova.com |

| Muscle | 6 - 10 ppb | Competitive ELISA | assaygenie.comelabscience.com |

| Eggs | 6 - 10 ppb | Competitive ELISA | assaygenie.comelabscience.com |

A key performance characteristic of these assays is their cross-reactivity with other structurally related β-lactam antibiotics. For example, one kit reports 100% cross-reactivity with Ampicillin, 180% with Penicillin, and 1200% with Amoxicillin, indicating that the antibody recognizes these other compounds as well, sometimes with higher affinity. assaygenie.com

Recent advancements in analytical technology have led to the development of novel biosensors for the detection of small molecules like this compound. nih.gov Among these, the lateral flow aptasensor strip is an emerging technique that offers a simple, rapid, and portable platform for on-site analysis. nih.govaimspress.com These assays utilize aptamers—single-stranded DNA or RNA oligonucleotides that bind to specific targets with high affinity—as the recognition element instead of traditional antibodies. nih.govaimspress.com

Aptamer-based lateral flow assays (LFAs) present several advantages, including cost-effectiveness, lower batch-to-batch variation, and the ability to be developed for non-immunogenic targets. nih.gov The principle often involves a competitive format where the target analyte in the sample competes with a component on the strip for binding to aptamer-conjugated nanoparticles (e.g., gold nanoparticles), resulting in a visual signal. aimspress.com

A dual-analyte LFA has been developed for the simultaneous detection of ampicillin and kanamycin (B1662678) in water samples. mdpi.com This method achieved a quantitative assay for ampicillin with a limit of quantification (LOQ) of 0.06 ng/L and a dynamic range of 0.1 to 1000 ng/L. mdpi.comresearchgate.net The inclusion of an internal standard line in the strip design helps to reduce matrix effects and improve the accuracy of quantification. mdpi.com These aptasensor strips represent a promising tool for rapid environmental monitoring and food safety screening. mdpi.comresearchgate.net

Computational and in Silico Studies of + Aspicilin

Molecular Modeling and Conformational Analysis

Molecular modeling of (+)-Aspicillin has been particularly important in the context of its chemical synthesis. The large, 18-membered lactone ring of aspicilin (B1241577) presents significant conformational flexibility. Computational methods have been employed to understand how this flexibility influences the stereochemical outcomes of synthetic reactions.

Detailed research findings indicate that computer-aided conformational searches followed by energy minimization have been utilized to explore the cause of stereoselection during synthesis. researchgate.net These studies revealed that the local conformation of the lactone moiety plays a crucial role. researchgate.net In specific synthetic routes, conformational analysis of the product-determining transition structures was used to successfully predict the resulting R-configuration at a key stereogenic center, a prediction later confirmed by X-ray analysis. chimia.ch The primary goal of these computational efforts was to understand the long-range conformational transmission of chiral information from an existing stereocenter to a remote site where a new stereocenter is formed, a key challenge in the synthesis of large-ring lactones. chimia.ch

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target. However, specific molecular docking studies detailing the binding of this compound to particular protein targets are not widely available in the current scientific literature.

The prediction of specific amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that would govern the binding of this compound to a biological target is dependent on molecular docking simulations. Without such published studies, the specific ligand-protein interaction profile for this compound remains speculative.

Binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), is a key output of molecular docking studies that estimates the strength of the interaction between a ligand and its target. rsc.org As dedicated docking studies for this compound have not been reported, there is no available data on its estimated binding affinity for specific protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov While specific QSAR models focused exclusively on this compound have not been developed, broader cheminformatics studies on the macrolide class provide a framework for how such models could be constructed. nih.gov

The development of predictive models for the biological activity of macrolides involves generating large, virtual libraries of related scaffolds and calculating a wide range of molecular descriptors for each. nih.gov These descriptors quantify various physicochemical properties of the molecules. By analyzing these properties across a library of compounds with known activities, statistical models can be built to predict the activity of new, untested compounds. This approach is highly relevant as the organic synthesis of complex molecules like macrolides is often a multi-step, resource-intensive process. nih.gov Virtual screening and QSAR modeling can, therefore, prioritize the synthesis of compounds with the highest probability of being active. nih.gov

Studies on large virtual libraries of macrolide scaffolds have focused on calculating key molecular descriptors commonly used to assess drug-likeness, bioavailability, and oral absorption. nih.gov The analysis of these descriptors helps in understanding the chemical diversity of macrolides and identifying the structural features that are most likely to influence biological activity. nih.gov

Below is a table of molecular descriptors considered important in the computational analysis of macrolide libraries, which would be foundational for any QSAR study involving this compound.

| Molecular Descriptor | Abbreviation | Description | Relevance to Biological Activity |

|---|---|---|---|

| Molecular Weight | MW | The sum of the atomic weights of all atoms in a molecule. | Influences size, solubility, and diffusion across membranes. |

| Hydrophobicity (LogP) | SlogP | The logarithm of the partition coefficient between n-octanol and water; measures a molecule's lipophilicity. | Crucial for membrane permeability and interaction with hydrophobic pockets in proteins. |

| Topological Polar Surface Area | TPSA | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Acceptors | HBA | The number of hydrogen bond acceptors in the molecule (typically oxygen and nitrogen atoms). | Key determinant of binding specificity and solubility. |

| Hydrogen Bond Donors | HBD | The number of hydrogen bond donors in the molecule (typically OH and NH groups). | Key determinant of binding specificity and solubility. |

| Number of Rotatable Bonds | NRB | The number of bonds that allow free rotation around them. | Relates to the conformational flexibility of the molecule, which impacts binding entropy. |

This table summarizes key molecular descriptors used in cheminformatics studies of macrolides, providing a basis for potential QSAR models. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov This technique provides detailed insights into the conformational flexibility, structural stability, and interaction dynamics of molecules like this compound. researchgate.netresearchgate.net By simulating the behavior of a molecule in a virtual environment that mimics physiological conditions, researchers can understand its dynamic properties at an atomic level, which is crucial for drug discovery and development. mdpi.comfrontiersin.org Although extensive, specific MD simulation studies on this compound are not widely detailed in publicly available literature, the principles of MD applied to other complex natural products, particularly macrolides, provide a clear framework for how such studies would be conducted and the valuable information they would yield. ukzn.ac.zarsc.orgresearchgate.netnih.gov

Conformational Stability and Flexibility Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt different conformations. For a macrocyclic compound like this compound, with its large, flexible 18-membered lactone ring, understanding its conformational landscape is critical.

While full MD studies are not detailed, other computational methods have been employed to probe the structure of this compound. For instance, computer-aided conformational searches coupled with energy minimization have been used to investigate how its structure influences stereoselective chemical reactions, highlighting the importance of the lactone moiety's local conformation. researchgate.net A full MD simulation would expand on this by providing a dynamic picture of its conformational ensemble over time.

Key parameters derived from an MD simulation to assess conformational stability and flexibility include:

| Parameter | Description | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value suggests the molecule has reached equilibrium and is maintaining a stable conformation. nih.govmdpi.com | Would indicate whether the overall macrocyclic structure of this compound is rigid or if it samples multiple distinct conformations. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. High RMSF values indicate regions of high flexibility. nih.govmdpi.com | Would identify which parts of the this compound molecule are most flexible, such as the alkyl chain or specific loops in the macrolide ring, which can be crucial for binding to a target. biorxiv.org |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. It is an indicator of the molecule's compactness. Changes in Rg over time can signify conformational changes like folding or unfolding. | Would provide insight into how compact the this compound structure is and whether it undergoes significant changes in its overall shape during the simulation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds, both within the molecule (intramolecular) and with the surrounding solvent (intermolecular). | Crucial for this compound due to its multiple hydroxyl groups. Intramolecular hydrogen bonds can significantly stabilize specific conformations, influencing the molecule's shape and reactivity. nih.gov |

Through these analyses, a comprehensive model of this compound's dynamic behavior can be constructed, linking its structural properties to its potential biological function.

Dynamic Ligand-Target Interactions

The therapeutic effect of a drug originates from its interaction with a specific biological target, such as an enzyme or a receptor. mdpi.com MD simulations are instrumental in studying these interactions with atomic-level detail, going beyond the static picture provided by molecular docking. nih.govfrontiersin.org By simulating the protein-ligand complex, researchers can observe how the ligand binds, how long it stays bound, and what conformational changes occur in both the ligand and the target upon binding. researchgate.netmdpi.com

For this compound, an MD simulation would involve placing the molecule in the active site of a putative target protein and simulating the complex's behavior. This would reveal the key non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. nih.gov The simulation tracks the distances and angles of these interactions over time, providing a measure of their strength and stability. mdpi.com This dynamic view is essential because it can uncover transient interactions and conformational adjustments that are critical for binding but might be missed in a static model. nih.gov

A hypothetical analysis of this compound's interactions with an enzyme active site could focus on the following:

| Functional Group of this compound | Potential Interacting Residue in Target | Type of Interaction | Significance |

| Hydroxyl (-OH) groups | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Threonine (Thr) | Hydrogen Bond (Donor or Acceptor) | These are strong, directional interactions that are critical for anchoring the molecule in the correct orientation within the binding site. mdpi.com |

| Lactone (Ester) Carbonyl (C=O) | Arginine (Arg), Lysine (Lys), Serine (Ser) | Hydrogen Bond (Acceptor) | The carbonyl oxygen is a strong hydrogen bond acceptor, contributing significantly to binding affinity. |

| Alkyl Side Chain | Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe) | Hydrophobic/van der Waals Interactions | These interactions are crucial for binding specificity and affinity, especially for burying the nonpolar parts of the molecule away from water. nih.gov |

| Macrocyclic Ring Backbone | Various | van der Waals Contacts | The overall shape of the ring must fit snugly into the binding pocket (shape complementarity) to maximize favorable van der Waals forces. |

De Novo Drug Design and Virtual Screening (Conceptually relevant for natural products)

Natural products like this compound are a valuable source of inspiration for drug discovery. mdpi.comacs.org Their complex and biologically-validated structures serve as excellent starting points for computational techniques like virtual screening and de novo drug design, which aim to discover new drug candidates more efficiently. frontiersin.orgfrontiersin.orgresearchgate.net

Virtual Screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netfrontiersin.org In ligand-based virtual screening, a known active molecule, such as this compound, is used as a template. The algorithm then searches databases for compounds that have a similar shape or similar chemical features (pharmacophores) to the template, operating on the principle that similar molecules may have similar biological activities. nih.govrsc.org This approach can rapidly sift through millions of compounds to prioritize a smaller, more manageable number for experimental testing. researchgate.net

De Novo Drug Design , which means "from the beginning," is a computational strategy for creating entirely new molecules. frontiersin.orgfrontiersin.org Instead of searching existing libraries, de novo algorithms build novel chemical structures piece by piece, often using fragments of known active molecules as building blocks. The structure of this compound could be computationally broken down into smaller fragments, which could then be used by a de novo design program to construct new molecules tailored to fit the binding site of a target protein. This method has the potential to generate novel chemical entities with unique properties and improved synthetic accessibility. mdpi.comfrontiersin.org

The relevance of these techniques to a natural product like this compound can be summarized as follows:

| Computational Method | Description | Application to this compound | Potential Outcome |

| Virtual Screening | Searching large compound libraries for molecules with features similar to a known active compound (the query). researchgate.net | Use the 3D structure and pharmacophore of this compound as a query to screen databases of millions of synthetic or natural compounds. rsc.org | Identification of new, structurally diverse compounds that may possess similar biological activity to this compound but with different chemical scaffolds or properties. |

| De Novo Drug Design | Generating novel molecular structures from scratch, often by combining small chemical fragments within the constraints of a target's binding site. frontiersin.org | Use fragments of the this compound structure (e.g., the lactone ring, the hydroxylated portion) as building blocks to design new molecules. | Creation of completely new molecules that retain the key binding features of this compound but may have improved properties, such as higher potency, better selectivity, or easier chemical synthesis. europa.eu |

Both virtual screening and de novo design represent powerful strategies to leverage the chemical information encoded in natural products like this compound, accelerating the journey from a natural hit to a potential clinical candidate. mdpi.comresearchgate.net

Future Directions in + Aspicilin Research

Exploration of Undiscovered Biosynthetic Pathways